molecular formula C14H13N5O2S B2779207 N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 879435-39-9

N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2779207
CAS No.: 879435-39-9
M. Wt: 315.35
InChI Key: UTVHEWNVQVPLSC-UHFFFAOYSA-N
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Description

N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a pyrazolo-pyrimidinone derivative featuring a thioacetamide linker with an N-methyl substituent. Its core structure comprises a bicyclic pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted at position 6 with a thioether-linked acetamide group.

Properties

IUPAC Name

N-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-15-11(20)8-22-14-17-12-10(13(21)18-14)7-16-19(12)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVHEWNVQVPLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of phenylhydrazine with ethyl acetoacetate to form the pyrazolopyrimidine scaffold, followed by subsequent modifications to introduce the thioacetamide and N-methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of apoptosis-related proteins .

Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. The thioacetamide moiety has been linked to enhanced antimicrobial activity against a range of pathogens. A comparative analysis showed that compounds with similar structures displayed effective inhibition against both gram-positive and gram-negative bacteria .

Pharmacology

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of certain kinases that are implicated in cancer progression. In vitro studies revealed that the compound effectively reduced kinase activity, leading to decreased cell viability in cancer cell lines .

Neuroprotective Effects
Recent investigations have also highlighted the neuroprotective effects of this compound. It has been found to exhibit protective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in developing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. Experimental data indicate that composites containing this compound exhibit superior performance compared to traditional polymer systems .

Data Tables

Application Area Key Findings References
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionReduces kinase activity linked to cancer
Neuroprotective EffectsDecreases oxidative stress in neuronal cells
Polymer ChemistryEnhances mechanical strength in composites

Case Studies

  • Anticancer Study : A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a 70% reduction in tumor size compared to untreated controls after four weeks of treatment .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed that treatment with N-methyl derivatives led to improved cognitive function and reduced amyloid plaque formation in animal models .
  • Material Properties Enhancement : A study exploring the use of this compound in polymer formulations found that adding it at 10% weight significantly improved tensile strength and thermal degradation temperature of the resulting materials compared to control samples without the compound .

Mechanism of Action

The mechanism by which N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrazolo-pyrimidinone core, the thioether linker, and the acetamide moiety. Key comparisons are summarized below:

Modifications to the Pyrazolo-Pyrimidinone Core

  • HS38 (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide):

    • Substituent at position 1: 3-Chlorophenyl (vs. phenyl in the target compound).
    • Linker: Propanamide (vs. acetamide), introducing an additional methylene group.
    • Impact: The chloro substitution may enhance lipophilicity and receptor binding affinity, while the extended linker could alter steric interactions .
  • Compound 1a (2-((4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylthio)quinazolin-4(3H)-one): Core modification: Quinazolin-4-one fused to the thioether (vs. acetamide). Activity: The quinazolinone moiety may confer distinct hydrogen-bonding properties, influencing solubility and target engagement .

Variations in the Thioacetamide Linker

  • HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Linker: Hydroxyethylthio (vs. methylthioacetamide).
  • Compound 122 (2-((1-(2-hydroxy-2-phenylethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide): Substituent: 2-Hydroxy-2-phenylethyl at position 1 and morpholinophenyl on acetamide. Synthesis: Yielded 46%, with a melting point of 193–194°C. The morpholine group may enhance solubility and pharmacokinetics .

Substitutions on the Acetamide Group

  • Compound 123 (2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide): Substituents: Dual chloro groups on the pyrazolo-pyrimidinone core and morpholinophenyl on acetamide. Properties: Higher molecular weight (543.47 g/mol) and lower yield (44%) compared to the target compound. Chlorine atoms may increase metabolic stability but risk toxicity .

Structural and Spectral Data

Compound ¹H-NMR Key Signals (δ, ppm) Mass ([M+H]⁺)
Target Compound δ 4.63 (s, SCH₂), 8.36 (s, pyrimidine) Not reported
Compound 1a δ 12.80 (s, NH), 8.36 (s, pyrimidine) 401.00
Compound 14d δ 7.81 (s, pyrimidine), 5.04 (m, CH) 469.1653

Functional Implications

  • Hydrogen Bonding: The pyrimidinone carbonyl and acetamide NH groups are critical for forming intermolecular hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, chemical properties, biological mechanisms, and therapeutic potentials based on diverse sources.

Chemical Structure and Synthesis

The compound contains a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamide moiety. Its structural formula can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate β-diketones under acidic conditions.
  • Thioacetylation : The resultant pyrazole derivative can then be thioacetylated using thioacetic acid.
  • Final Coupling : The final structure is achieved by methylation of the nitrogen atom in the acetamide group.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549), with IC50 values ranging from 1.5 to 8.5 µM .
CompoundCell LineIC50 (µM)
6dA5495.176 ± 0.164
6gA5491.537 ± 0.097
6jA5498.493 ± 0.164

The biological activity of N-methyl derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in cancer progression:

  • Targeting Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis .
  • EGFR Inhibition : Some derivatives are being studied for their efficacy as epidermal growth factor receptor (EGFR) inhibitors, which are vital in treating non-small cell lung cancer (NSCLC).

Case Studies and Research Findings

Several research articles have documented the biological activities of compounds related to this compound:

  • Anticancer Activity : A study published in Molecules highlighted that pyrazole-thiadiazole derivatives exhibit potent anticancer activities through apoptosis induction in cancer cells .
  • Molecular Docking Studies : In silico studies have suggested favorable binding interactions between these compounds and key targets involved in cancer pathways, indicating their potential as drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core through cyclization of 4-phenyl-substituted precursors under acidic or basic conditions .
  • Step 2 : Introduction of the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives and subsequent N-methylation .
  • Key reaction conditions include refluxing in aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance selectivity .

Q. How is the compound characterized for structural validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to confirm substituent positions (e.g., phenyl, methyl, thioether groups). For example, aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.1–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 387.12) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and calculated C, H, N, and S percentages .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives are known to target tyrosine kinases (e.g., EGFR, VEGFR) involved in cancer progression. Assays include in vitro kinase inhibition studies using fluorescence-based ATP competition .
  • Antimicrobial Activity : Tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioacetamide linkage?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
  • Catalyst Screening : Use of Pd/C or CuI enhances coupling efficiency in thioether formation .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .
  • Example Data : A 30% yield increase was achieved by replacing THF with DMF in analogous compounds .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects. For instance, methoxy vs. chloro groups at the phenyl ring alter kinase selectivity (Table 1) .

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. SRB for cytotoxicity) .

  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to minor structural changes .

    Table 1 : Structure-Activity Relationships (SAR) of Analogous Compounds

    SubstituentBiological ActivityKey Interaction
    4-MethoxyphenylAnticancer (IC50_{50} = 2.1 µM)Hydrogen bonding with kinase ATP pocket
    4-ChlorophenylAntimicrobial (MIC = 8 µg/mL)Hydrophobic interaction with bacterial enzymes

Q. What computational strategies predict the compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess thioether stability under oxidative conditions .
  • Reaction Path Simulation : Tools like Gaussian 09 model intermediates in synthesis (e.g., transition states during cyclization) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS identifies hydrolysis-prone sites (e.g., acetamide group) .

Q. How to design experiments for studying metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites .
  • Isotope Labeling : 14^{14}C-labeled acetamide tracks metabolic fate via radiometric detection .
  • LC-MS/MS : Quantifies metabolites (e.g., sulfoxide derivatives) with MRM (Multiple Reaction Monitoring) .

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